![molecular formula C25H16F12O3 B12612407 (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol CAS No. 881689-01-6](/img/structure/B12612407.png)
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trifluoromethylated phenol: This is achieved through electrophilic aromatic substitution reactions.
Etherification: The phenol is then reacted with a suitable alkylating agent to form the methoxy derivative.
Final coupling: The methoxy derivative is coupled with another trifluoromethylated phenol under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is largely dependent on its ability to interact with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(trifluoromethyl)phenyl)methoxybenzene
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Comparison: Compared to these similar compounds, (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is unique due to the presence of multiple trifluoromethyl groups and methoxy linkages. These structural features confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
881689-01-6 |
|---|---|
Fórmula molecular |
C25H16F12O3 |
Peso molecular |
592.4 g/mol |
Nombre IUPAC |
[3,5-bis[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C25H16F12O3/c26-22(27,28)16-1-14(2-17(7-16)23(29,30)31)11-39-20-5-13(10-38)6-21(9-20)40-12-15-3-18(24(32,33)34)8-19(4-15)25(35,36)37/h1-9,38H,10-12H2 |
Clave InChI |
OBBPGAWMIATJIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


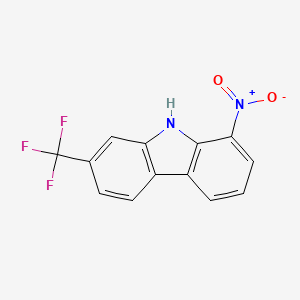
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
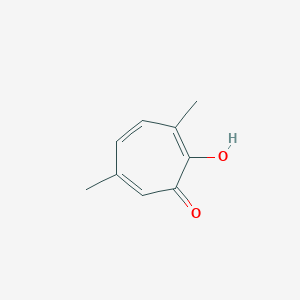
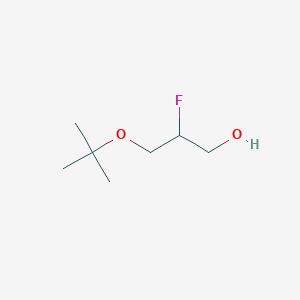

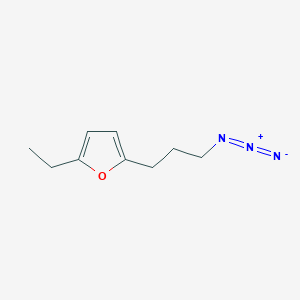
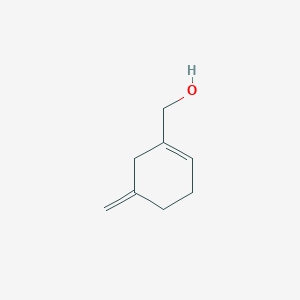
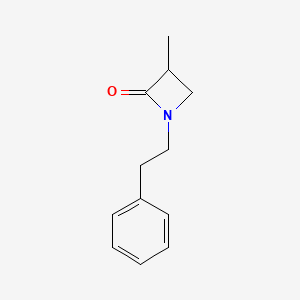
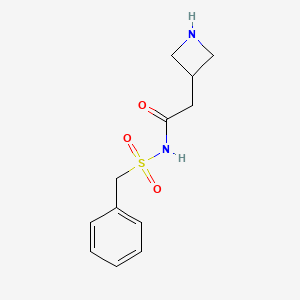
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
